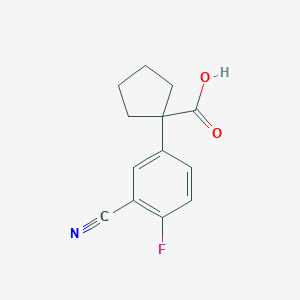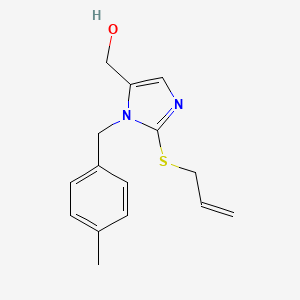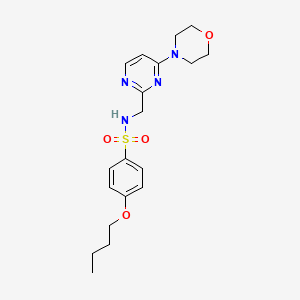
1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMPEU is a urea derivative that has been synthesized through a multistep process, and it has been found to possess a range of biological activities that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study on the synthesis and biological evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds structurally related to the one , has revealed significant antiproliferative effects against various cancer cell lines. These derivatives were identified as potential BRAF inhibitors, underscoring their relevance in cancer research and treatment strategies (Jian Feng et al., 2020).
Antimicrobial Evaluation
Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, which share a conceptual framework with the chemical due to the urea component, has demonstrated antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in response to rising antibiotic resistance (V. Rani et al., 2014).
Role in Orexin Receptor Mechanisms
A study exploring the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in rats utilized compounds structurally related to urea derivatives. This research provides insights into the neural systems that motivate drug abuse and compulsive food intake, highlighting the potential therapeutic applications of orexin receptor antagonists (L. Piccoli et al., 2012).
Enzyme Inhibition and Anticancer Investigations
Another study focused on the synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas. This research emphasizes the potential of urea derivatives in developing new therapeutic agents targeting specific enzymes and cancer types (Sana Mustafa et al., 2014).
Synthetic Applications
The chemical falls within a broader category of compounds that have been synthesized for various applications, including as intermediates in organic synthesis and potential pharmacological agents. For instance, studies have reported on the synthesis and characterization of substituted ureas for their roles in photodegradation, hydrolysis, and as complexing agents in environmental and medicinal chemistry contexts (G. Gatidou et al., 2011).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-6-4-16(5-7-17)24-13-14(8-20(24)25)12-22-21(26)23-15-9-18(28-2)11-19(10-15)29-3/h4-7,9-11,14H,8,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSSAMENDCKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2765159.png)

![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)
![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)
![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)


methanamine](/img/structure/B2765168.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)

